molecular formula C11H15NO B2356254 2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine CAS No. 27325-89-9

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine

Cat. No. B2356254
CAS RN: 27325-89-9
M. Wt: 177.247
InChI Key: RJVIQJANSNUBPG-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine, also known as THPP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a pyridine derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

The compound is used in the flow synthesis of 2-methylpyridines . This process involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .

Green Chemistry

The flow synthesis method is considered a greener alternative to conventional batch reaction protocols . It offers advantages such as shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Medicinal Chemistry

As part of a medicinal chemistry project, 2-methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are produced via the α-methylation of substituted pyridines .

Industrial Applications

Methylpyridines, including 2-methyl-4-(oxan-4-yl)pyridine, are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Synthesis of Kinase Inhibitors

The compound is used in the synthesis of kinase inhibitors . For example, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one was synthesized using this compound .

Therapeutic Potential

Pyridopyrimidines, which can be synthesized from 2-methyl-4-(oxan-4-yl)pyridine, have shown therapeutic interest and have been approved for use as therapeutics . For instance, the pyridopyrimidine moiety is present in relevant drugs like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives have been found to be biologically active and are often used in drug discovery . .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory effects . .

properties

IUPAC Name

2-methyl-4-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIQJANSNUBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine

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